molecular formula C24H26N4O4 B2673910 (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 2034997-54-9

(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

カタログ番号: B2673910
CAS番号: 2034997-54-9
分子量: 434.496
InChIキー: QIZQMAGEMCIRBH-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a structurally complex enone derivative featuring a pyrrolidine ring linked to a 4-phenyl-1,2,3-triazole moiety and a 3,4,5-trimethoxyphenyl group. Its synthesis likely follows a Claisen-Schmidt condensation pathway, a common method for enone formation, as observed in analogous compounds (e.g., ). This reaction typically involves base-catalyzed aldol condensation between a ketone and an aldehyde, yielding α,β-unsaturated ketones.

特性

IUPAC Name

(E)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-30-21-13-17(14-22(31-2)24(21)32-3)9-10-23(29)27-12-11-19(15-27)28-16-20(25-26-28)18-7-5-4-6-8-18/h4-10,13-14,16,19H,11-12,15H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQMAGEMCIRBH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C21H24N4O4\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}_{4}

It features a triazole ring, a pyrrolidine moiety, and a prop-2-en-1-one structure, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : Utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method.
  • Pyrrolidine and Prop-2-en-1-one Integration : The incorporation of these moieties is achieved through condensation reactions.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activities. For instance:

  • In vitro Studies : A related compound showed an IC50 of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating potent cytotoxic effects .
Compound Cell Line IC50 (µg/mL)
(E)-Triazole DerivativeMDA-MB23142.5
Related TriazoleHCT11664.3
Related TriazoleMia-PaCa268.4

These results suggest that modifications to the triazole structure can enhance anticancer potency.

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties:

  • A study indicated that derivatives with triazole rings exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL depending on structural modifications .

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes involved in cell proliferation and survival:

  • Enzyme Inhibition : Triazoles may inhibit fatty acid biosynthesis in bacteria by targeting the FabI enzyme, disrupting membrane integrity and function .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical applications:

  • Breast Cancer Treatment : A series of synthesized triazoles were tested against various cancer cell lines, showing promising results in reducing cell viability.
  • Antifungal Drug Development : Compounds were tested for their efficacy against fungal infections, with some showing significant activity at low concentrations.

類似化合物との比較

Comparison with Similar Compounds

The target compound shares structural motifs with several derivatives reported in recent literature. Key comparisons are summarized below:

Key Observations:

Structural Variations: Triazole vs. Pyrazole/Imidazole: The target compound’s 1,2,3-triazole moiety differs from pyrazole () or imidazole () in electronic properties and hydrogen-bonding capacity, which may influence biological interactions. Linker Diversity: The pyrrolidine linker in the target compound introduces conformational flexibility absent in rigid diazenyl () or direct aryl-linked derivatives.

Synthesis: Most analogs employ Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH), suggesting a standardized route for enone formation. Modifications in substituents (e.g., nitro, methoxy) require tailored aldehyde/ketone precursors.

Crystallographic studies () highlight the role of tools like SHELX in resolving hydrogen-bonding networks (e.g., C–H⋯O/N interactions), critical for understanding stability and packing.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the triazole-pyrrolidine core in this compound?

  • Methodological Answer : The triazole-pyrrolidine moiety can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, describes a similar protocol using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high yield and purity . The pyrrolidine ring can be pre-functionalized with an alkyne or azide group to enable regioselective triazole formation.

Q. Which spectroscopic techniques are critical for characterizing the enone (α,β-unsaturated ketone) moiety?

  • Methodological Answer :

  • ¹H/¹³C NMR : The enone’s conjugated system produces distinct deshielded vinyl proton signals (δ 6.5–8.0 ppm) and carbonyl carbon signals (δ 185–200 ppm). Coupling constants (J ≈ 16 Hz for trans-olefins) confirm the (E)-configuration .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R-factor < 0.06) resolves bond lengths and angles, critical for validating stereochemistry (e.g., C=C bond length ~1.33 Å for enones) .

Q. How can researchers confirm the regioselectivity of the triazole ring formation?

  • Methodological Answer : Use HPLC-MS to monitor reaction intermediates and NOESY NMR to assess spatial proximity of substituents. For example, achieved >95% regioselectivity for 1,4-disubstituted triazoles by controlling reaction stoichiometry and temperature . Computational modeling (DFT) can predict thermodynamic favorability of 1,4- vs. 1,5-regioisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving sensitive trimethoxyphenyl groups?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the trimethoxyphenyl group’s oxygen atoms (e.g., using acetyl or TBS groups) during harsh reactions (e.g., acidic/basic conditions) to prevent demethylation .
  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings involving aryl boronic acids, as described in for similar enone derivatives .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 hours to 2 hours) and improve yield by 15–20% while minimizing degradation .

Q. What strategies resolve contradictions in crystallographic data for structurally similar enone derivatives?

  • Methodological Answer :

  • Data Reconciliation : Compare unit cell parameters (e.g., a, b, c axes) and hydrogen-bonding patterns across studies. For example, and report differing dihedral angles for phenyl-triazole moieties due to crystal packing effects .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 295 K) to identify conformational flexibility .
  • High-Resolution Synchrotron Data : Resolve ambiguities in electron density maps for disordered substituents .

Q. How can computational methods predict the compound’s solubility and stability for biological assays?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Calculate partition coefficients (LogP) and polar surface area (PSA) to estimate solubility in aqueous buffers. The trimethoxyphenyl group increases hydrophobicity (LogP > 3), necessitating DMSO co-solvents .
  • Degradation Studies : Use LC-MS to track hydrolytic stability of the enone moiety under physiological pH (e.g., pH 7.4 PBS buffer at 37°C). highlights organic compound degradation over 9-hour assays, suggesting the need for stabilizers (e.g., antioxidants) .

Q. What experimental designs address low reproducibility in biological activity studies for triazole-containing compounds?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to account for batch-to-batch variability in compound purity .
  • Metabolite Profiling : Use hepatocyte microsomes to identify active/inactive metabolites that may skew in vitro vs. in vivo results .
  • Positive/Negative Controls : Include reference compounds (e.g., kinase inhibitors for enzyme assays) to validate assay conditions .

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